molecular formula C19H28N2O2S B11502617 Octyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate

Octyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate

Katalognummer: B11502617
Molekulargewicht: 348.5 g/mol
InChI-Schlüssel: IGLSGCJHCNMDGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Octyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the thieno[2,3-b]pyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both pyridine and thiophene rings in its structure contributes to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Octyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate typically involves a multi-step process. One common method includes the condensation of 3-methylpentane-2,4-dione with cyanothioacetamide and an α-halocarbonyl compound in the presence of a base such as sodium ethoxide in dimethylformamide (DMF) at 50°C . This reaction proceeds through a Knoevenagel condensation followed by intramolecular cyclization and alkylation steps.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Octyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the amino or ester groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Wirkmechanismus

The mechanism of action of Octyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, preventing their phosphorylation activity . This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Octyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its octyl ester group enhances its lipophilicity, potentially improving its bioavailability and cellular uptake compared to other thieno[2,3-b]pyridine derivatives.

Eigenschaften

Molekularformel

C19H28N2O2S

Molekulargewicht

348.5 g/mol

IUPAC-Name

octyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C19H28N2O2S/c1-5-6-7-8-9-10-11-23-19(22)17-16(20)15-13(3)12(2)14(4)21-18(15)24-17/h5-11,20H2,1-4H3

InChI-Schlüssel

IGLSGCJHCNMDGO-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCOC(=O)C1=C(C2=C(S1)N=C(C(=C2C)C)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.